molecular formula C4H5F5 B14469879 1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane CAS No. 65781-27-3

1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane

Cat. No.: B14469879
CAS No.: 65781-27-3
M. Wt: 148.07 g/mol
InChI Key: JZIORNIBAKEGFB-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane is a fluorinated organic compound with the molecular formula C4H5F5 It is a derivative of propane where multiple hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane typically involves the fluorination of appropriate hydrocarbon precursors. One common method is the direct fluorination of propane derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction conditions often include low temperatures and the presence of catalysts to ensure selective fluorination and to minimize side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert it to less fluorinated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of fluorinated organic compounds.

Scientific Research Applications

1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to specific biological or chemical outcomes. The pathways involved may include inhibition or activation of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoroethane: Another fluorinated propane derivative with similar properties but different fluorination patterns.

    1,1,2,2-Tetrafluoro-3-(fluoromethyl)propane: A closely related compound with a different arrangement of fluorine atoms.

Uniqueness

1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring precise control over reactivity and stability.

Properties

CAS No.

65781-27-3

Molecular Formula

C4H5F5

Molecular Weight

148.07 g/mol

IUPAC Name

1,1,2,3-tetrafluoro-2-(fluoromethyl)propane

InChI

InChI=1S/C4H5F5/c5-1-4(9,2-6)3(7)8/h3H,1-2H2

InChI Key

JZIORNIBAKEGFB-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)(C(F)F)F)F

Origin of Product

United States

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